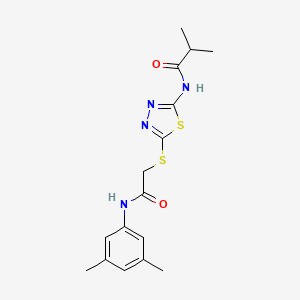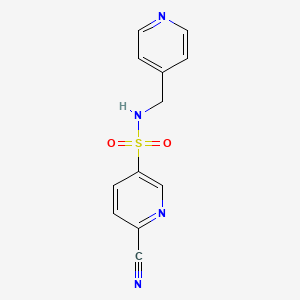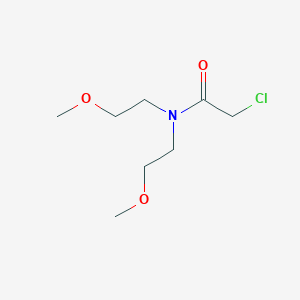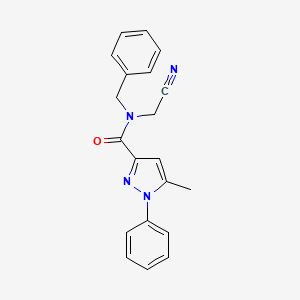
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities . The compound also contains a dimethylphenylamino group, which is a common moiety in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the thiadiazole ring could potentially influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Molecular Modeling and Pharmacological Evaluation
1,3,4-Thiadiazoles have been explored for their anti-inflammatory and analgesic properties. A study by Shkair et al. (2016) on substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles demonstrated significant anti-inflammatory activity in vitro, comparing favorably to ibuprofen, alongside notable analgesic effects. This suggests potential applications in developing new therapeutic agents targeting inflammation and pain (Shkair et al., 2016).
Photodynamic Therapy for Cancer Treatment
Research into zinc phthalocyanine derivatives containing 1,3,4-thiadiazole units has highlighted their utility in photodynamic therapy (PDT) for cancer treatment. Pişkin et al. (2020) synthesized a zinc(II) phthalocyanine substituted with 1,3,4-thiadiazole units, showcasing high singlet oxygen quantum yields, crucial for the effectiveness of PDT. The compound's photophysical and photochemical properties make it a promising candidate for further exploration in cancer therapy (Pişkin et al., 2020).
Antidepressant Activity
The potential antidepressant activities of 1,3,4-thiadiazole derivatives have also been investigated. Yusuf et al. (2008) synthesized new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, with certain compounds demonstrating significant antidepressant activity in preliminary tests. This highlights the potential for 1,3,4-thiadiazole derivatives in developing novel antidepressant medications (Yusuf et al., 2008).
Antimicrobial Applications
1,3,4-Thiadiazole derivatives have been explored for their antimicrobial properties. Ameen and Qasir (2017) designed and synthesized new derivatives, targeting antibacterial and antifungal activities. This research opens avenues for the development of new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance (Ameen & Qasir, 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S2/c1-9(2)14(22)18-15-19-20-16(24-15)23-8-13(21)17-12-6-10(3)5-11(4)7-12/h5-7,9H,8H2,1-4H3,(H,17,21)(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQZFAKSQQWYIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2924665.png)
![6-tert-butyl-3-{[2-(4-ethylphenyl)-2-oxoethyl]sulfanyl}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2924666.png)


![thiophen-2-yl(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2924673.png)


![Methyl 6-chloro-[1,2,4]triazolo[4,3-B]pyridazine-3-carboxylate](/img/structure/B2924678.png)


![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2924683.png)

![1-(3-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2924685.png)
